molecular formula C11H14BrNO2 B7940054 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide

5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide

Cat. No.: B7940054
M. Wt: 272.14 g/mol
InChI Key: PTBQHCDYSKBPBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide (CAS: 1478079-86-5; molecular formula: C₁₂H₁₆BrNO₂; molecular weight: 286.16 g/mol) features a benzamide core with a bromine atom at position 5, a methyl group at position 2, and an amide-linked 1-hydroxypropan-2-yl substituent. This structure combines halogenation, hydrophobicity (methyl group), and a polar hydroxyalkyl chain, making it a versatile scaffold for medicinal chemistry and materials science .

For example, microwave-assisted coupling of brominated benzamides with aldehydes or amines is a common strategy, as seen in and .

Properties

IUPAC Name

5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-3-4-9(12)5-10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBQHCDYSKBPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.

    Amidation: The brominated product is then reacted with 1-hydroxypropan-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-bromo-N-(1-oxopropan-2-yl)-2-methylbenzamide.

    Reduction: Formation of 5-bromo-N-(1-aminopropan-2-yl)-2-methylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for the biological process being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 5-bromo-N-(1-hydroxypropan-2-yl)-2-methylbenzamide with structurally related benzamide derivatives:

Compound Name (CAS/Reference) R1 (Position 5) R2 (Position 2) Amide Substituent Molecular Weight Key Applications/Findings
Target Compound (CAS 1478079-86-5) Br CH₃ 1-hydroxypropan-2-yl 286.16 Antimicrobial potential (inferred)
5-Bromo-2-fluoro-N-methyl-benzamide Br F N-methyl 231.06 SARS-CoV-2 inhibition (noncovalent)
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 54596-21-3) Br H 1-hydroxy-2-methylpropan-2-yl 272.14 Synthetic intermediate
5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide (CAS 613219-73-1) Br OH Indole-imino complex 438.66 Bioactive scaffold (hypothesized)
5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide Br OH Fluorophenyl-pyrazolyl 418.23 Protein-ligand interaction studies

Key Observations

Halogenation Impact : Bromine at position 5 is conserved in the target compound and analogues (e.g., ). Bromine enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets .

Methyl vs.

Amide Substituent Diversity: The 1-hydroxypropan-2-yl group in the target compound introduces chirality and polarity, contrasting with N-methyl () or indole-imino () groups. This likely enhances solubility and target engagement in aqueous environments.

Physicochemical and Computational Insights

  • Hydrogen-Bonding Capacity: The hydroxy group in the target compound’s amide substituent increases hydrogen-bond donor count (cf.
  • LogP and Solubility: The target compound’s LogP is estimated to be ~2.5 (based on C₁₂H₁₆BrNO₂), lower than highly halogenated derivatives (e.g., : LogP ~3.8), suggesting better aqueous solubility.

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